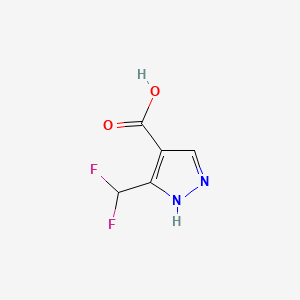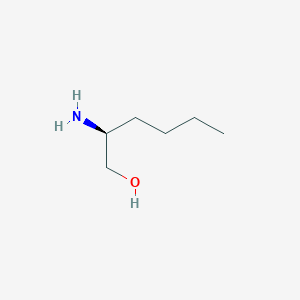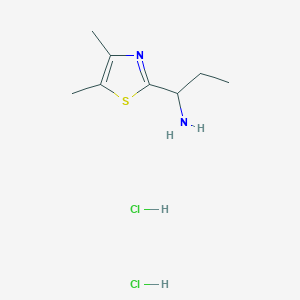
1-(4,5-Dimethylthiazol-2-yl)propan-1-amine
描述
1-(4,5-Dimethylthiazol-2-yl)propan-1-amine is a chemical compound with the molecular formula C8H14N2S. It is characterized by the presence of a thiazole ring substituted with dimethyl groups and an amine group attached to a propyl chain.
作用机制
Target of Action
The primary target of 1-(4,5-Dimethylthiazol-2-yl)propan-1-amine is the mitochondrial dehydrogenases present in viable cells . These enzymes play a crucial role in the electron transport chain, a key process in cellular respiration that generates ATP, the energy currency of the cell.
Mode of Action
This compound, also known as MTT, is a water-soluble yellow dye that is readily taken up by viable cells . Once inside the cell, it is reduced by the action of mitochondrial dehydrogenases to a water-insoluble blue formazan . This reduction process is indicative of cellular metabolic activity and viability.
Biochemical Pathways
The reduction of MTT by mitochondrial dehydrogenases is part of the cellular respiration process, specifically the electron transport chain. This pathway is responsible for the production of ATP, the main energy source for cellular processes . The formation of formazan, therefore, indicates the cell’s metabolic activity and viability .
Pharmacokinetics
Due to the polar nature of the thiazole ring, it is expected that the compound would have improved pharmacokinetic parameters . The thiazole moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
The reduction of MTT to formazan is a direct measure of cellular metabolic activity. Metabolically active cells will reduce more MTT, producing more formazan, which can be quantified calorimetrically . This provides a measure of cell viability, with higher formazan production indicating a larger number of viable cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and ionic strength of the solution . Additionally, the metabolic activity of the cells, which can be influenced by factors such as nutrient availability and temperature, will affect the rate of MTT reduction .
生化分析
Biochemical Properties
1-(4,5-Dimethylthiazol-2-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions are crucial for the compound’s antioxidant properties, which help in scavenging reactive oxygen species and protecting cells from oxidative damage .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and enhancing the cell’s ability to combat oxidative stress . Additionally, it affects cellular metabolism by increasing the activity of key metabolic enzymes, thereby promoting energy production and cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of antioxidant enzymes, enhancing their activity and promoting the detoxification of reactive oxygen species . It also modulates gene expression by activating transcription factors such as Nrf2, which leads to the upregulation of genes involved in antioxidant defense .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its antioxidant properties and continues to protect cells from oxidative damage even after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects by enhancing antioxidant defenses and improving cellular function . At high doses, it may cause toxic or adverse effects, such as oxidative stress and cellular damage . Therefore, it is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and energy metabolism . The compound enhances the activity of key metabolic enzymes, leading to increased metabolic flux and improved energy production . Additionally, it affects metabolite levels by promoting the synthesis of antioxidant molecules and reducing the accumulation of reactive oxygen species .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments, where it exerts its antioxidant effects . It accumulates in tissues with high oxidative stress levels, such as the liver and kidneys, providing targeted protection against oxidative damage .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with antioxidant enzymes and promotes the detoxification of reactive oxygen species . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in combating oxidative stress .
准备方法
The synthesis of 1-(4,5-Dimethylthiazol-2-yl)propan-1-amine typically involves the reaction of 4,5-dimethylthiazole with a suitable propylamine derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve bulk synthesis techniques to ensure the compound is produced in large quantities with high purity .
化学反应分析
1-(4,5-Dimethylthiazol-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
科学研究应用
1-(4,5-Dimethylthiazol-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
相似化合物的比较
1-(4,5-Dimethylthiazol-2-yl)propan-1-amine can be compared with other similar compounds, such as:
4,5-Dimethylthiazole: A simpler compound with similar structural features but lacking the propylamine group.
Thiazole derivatives: Compounds with variations in the substituents on the thiazole ring, which may exhibit different chemical and biological properties.
Aminothiazoles: Compounds with an amine group attached to the thiazole ring, which may have similar or distinct biological activities.
The uniqueness of this compound lies in its specific combination of the thiazole ring with dimethyl and propylamine groups, which imparts unique chemical reactivity and biological activity .
属性
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-4-7(9)8-10-5(2)6(3)11-8/h7H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXJDEYOCZAXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=C(S1)C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



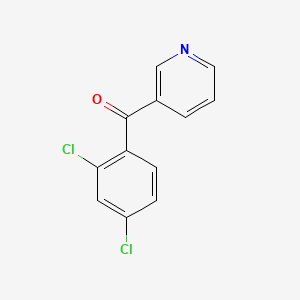
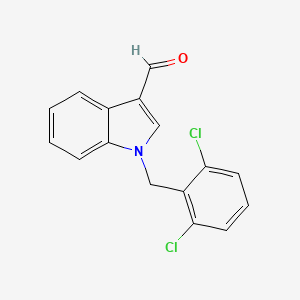
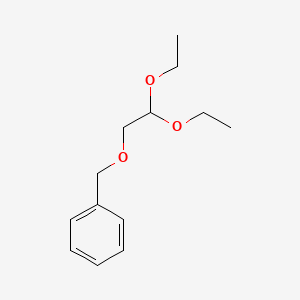
![2-[(Diethylamino)methyl]benzonitrile](/img/structure/B3025393.png)
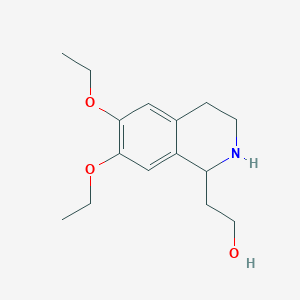
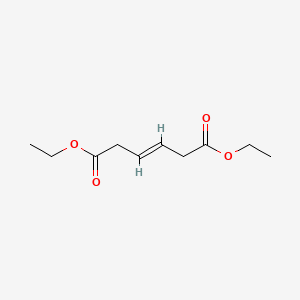
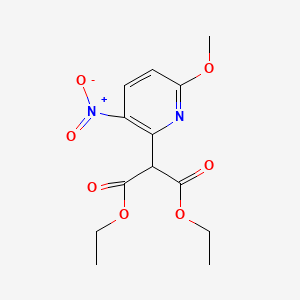
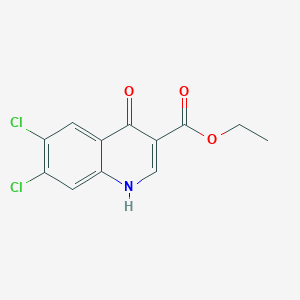
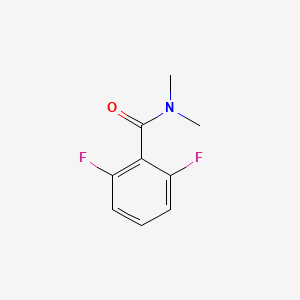

![2-[(Difluoromethyl)sulfonyl]aniline hydrochloride](/img/structure/B3025405.png)
